1-Cyclohexyl-3-(4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)urea

Description

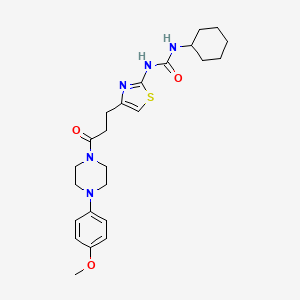

1-Cyclohexyl-3-(4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)urea is a synthetic urea derivative featuring a thiazole core linked to a cyclohexylurea group and a 4-methoxyphenyl-substituted piperazine moiety.

- Thiazole ring: A heterocyclic scaffold known for modulating electronic properties and enhancing binding to biological targets .

- Piperazine moiety: A flexible nitrogen-containing ring that often improves solubility and receptor interactions .

- Cyclohexyl group: A bulky aliphatic substituent that may influence steric interactions and metabolic stability compared to aromatic analogues .

- 4-Methoxyphenyl group: A substituent that enhances electron-donating capacity and may improve membrane permeability .

Properties

IUPAC Name |

1-cyclohexyl-3-[4-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O3S/c1-32-21-10-8-20(9-11-21)28-13-15-29(16-14-28)22(30)12-7-19-17-33-24(26-19)27-23(31)25-18-5-3-2-4-6-18/h8-11,17-18H,2-7,12-16H2,1H3,(H2,25,26,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQWTOAQANHLAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)NC4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclohexyl-3-(4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula: C₁₉H₂₃N₃O₂S

- Molecular Weight: 357.47 g/mol

- CAS Number: Not specifically listed, but related compounds exist.

The compound features a thiazole ring and a piperazine moiety, which are known for their biological activity in various therapeutic areas.

This compound has been studied for its interactions with various biological targets:

- Serotonin Receptors: The compound has shown affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. These interactions suggest potential applications in treating mood disorders and anxiety .

- Dopamine Receptors: Preliminary studies indicate that it may also interact with dopamine receptors, which could be beneficial in managing conditions like schizophrenia or Parkinson's disease .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways .

In Vivo Studies

Animal models have provided insights into the compound's efficacy and safety profile. In a recent study involving mice, administration of the compound resulted in reduced tumor growth in xenograft models of breast cancer. The findings suggest that the compound may inhibit angiogenesis and metastasis, although further research is needed to clarify these mechanisms .

Case Study 1: Antidepressant Activity

A clinical trial investigated the antidepressant effects of a similar compound with structural similarities to this compound. The study found that patients experienced significant reductions in depression scores after four weeks of treatment, indicating potential therapeutic benefits for mood disorders .

Case Study 2: Anti-cancer Properties

Another study evaluated the anti-cancer properties of this class of compounds. The results showed that treatment with the compound led to a marked decrease in tumor size and an increase in survival rates among treated mice compared to controls. Histological analysis revealed reduced proliferation markers and increased apoptosis in tumor tissues .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Serotonin Receptor Binding | Modulates mood and anxiety | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Tumor Growth Inhibition | Reduces size in vivo |

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Molecular Weight | Key Activity |

|---|---|---|

| This compound | 357.47 g/mol | Antidepressant, Anti-cancer |

| Similar Compound A (e.g., LY426965) | 350.40 g/mol | Antidepressant |

| Similar Compound B (e.g., Other Piperazine Derivative) | 360.50 g/mol | Neuroleptic |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Urea Moiety

The urea group in the target compound is substituted with a cyclohexyl group, distinguishing it from aryl-substituted analogues in (e.g., 11a–11o). Key differences include:

- Steric and Electronic Profiles: Cyclohexyl (target) vs. Molecular Weight: The target compound’s molecular weight (~523 g/mol, estimated) is lower than trifluoromethyl-substituted analogues (e.g., 11d: 534.1 g/mol) but higher than unsubstituted phenyl derivatives (e.g., 11i: 466.2 g/mol) .

- Synthetic Yield : Aryl-substituted ureas in show yields of 83–88%, suggesting that the cyclohexyl variant may require optimized synthesis due to steric hindrance .

Thiazole Core Modifications

The thiazole ring in the target compound is functionalized with a 3-oxopropyl chain linked to a piperazine group. This contrasts with:

- Oxadiazole Hybrids (): Thiazole-1,3,4-oxadiazole hybrids prioritize electron-deficient heterocycles for improved metabolic stability, whereas the target compound’s thiazole core may favor different electronic interactions .

Piperazine Substituent Variations

The 4-methoxyphenyl group on the piperazine ring distinguishes the target compound from analogues with:

- Benzylidene Hydrazine Groups (): Compounds like 1e and 1g incorporate hydroxybenzylidene moieties, which may confer antioxidant or metal-chelating properties absent in the target compound .

Physicochemical Properties

- Solubility : The 4-methoxyphenyl group likely improves aqueous solubility compared to halogenated analogues (e.g., 11b: 3,5-dichlorophenyl) but may reduce it relative to hydroxylated derivatives (e.g., 1g: 2-hydroxybenzylidene) .

- Melting Points : While data for the target compound are unavailable, analogues with rigid substituents (e.g., 1g: 205–207°C) exhibit higher melting points than flexible aliphatic variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.